3-Isopropyl-5-methylpyrazin-2-ol
Description
3-Isopropyl-5-methylpyrazin-2-ol is a pyrazine derivative characterized by a hydroxyl group at position 2, an isopropyl substituent at position 3, and a methyl group at position 3. Pyrazines are aromatic heterocyclic compounds with two nitrogen atoms in a six-membered ring, often associated with flavor and fragrance applications due to their potent odor profiles.
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-8(11)9-4-6(3)10-7/h4-5H,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBLDICZIGKNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach for synthesizing pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Isopropyl-5-methylpyrazin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, pyrazine derivatives are known to inhibit certain kinases and proteases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
The following comparison focuses on pyrazine analogs from the provided evidence, emphasizing substituent effects on physicochemical properties and regulatory status.
Table 1: Key Properties of Pyrazine Derivatives
*Estimated based on hydroxyl group’s polarity compared to methoxy analogs.
Key Findings:
Substituent Effects on Lipophilicity (logP):
- The methoxy-substituted pyrazine in has a logP of 3.56, indicating moderate lipophilicity . Replacing the methoxy group (-OCH₃) with a hydroxyl (-OH) in this compound would likely reduce logP (estimated ~2.5) due to increased polarity and hydrogen-bonding capacity.
Solubility Trends:
- The hydroxyl group in this compound may enhance aqueous solubility compared to methoxy analogs. For example, 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine has a water solubility log10ws of 0.81 , while the hydroxyl analog’s solubility is expected to be higher.
Steric and Volatility Considerations: Isopropyl (branched) and 2-methylpropyl (linear) substituents differ in steric bulk.
Regulatory and Industrial Applications:
- 2-Methoxy-3-(1-methylpropyl)pyrazine () is approved as a flavoring agent (FEMA 3433) , suggesting that structurally similar pyrazines are valued in food and fragrance industries. Regulatory data for this compound is absent in the evidence, but hydroxyl-substituted pyrazines may face stricter safety evaluations due to reactivity.
Limitations and Recommendations
The provided evidence lacks direct data on this compound, necessitating extrapolation from analogs. Experimental studies measuring logP, solubility, and stability are critical for accurate comparisons. Databases like Cheméo may offer additional insights, but current entries focus on methoxy-substituted pyrazines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
